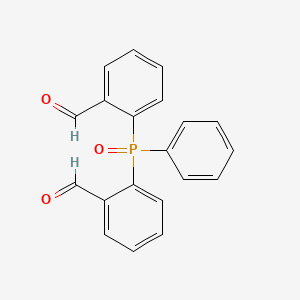
2,2'-(Phenylphosphoryl)dibenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-(Phenylphosphoryl)dibenzaldehyde is an organic compound characterized by the presence of a phosphoryl group attached to two benzaldehyde moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(Phenylphosphoryl)dibenzaldehyde typically involves the reaction of benzaldehyde with a phosphorylating agent under controlled conditions. One common method is the condensation reaction between benzaldehyde and a phosphoryl chloride derivative in the presence of a base. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of 2,2’-(Phenylphosphoryl)dibenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through techniques such as recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: 2,2’-(Phenylphosphoryl)dibenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde groups can be reduced to primary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed:
Oxidation: Formation of 2,2’-(Phenylphosphoryl)dibenzoic acid.
Reduction: Formation of 2,2’-(Phenylphosphoryl)dibenzyl alcohol.
Substitution: Formation of nitro or bromo derivatives of 2,2’-(Phenylphosphoryl)dibenzaldehyde.
Scientific Research Applications
2,2’-(Phenylphosphoryl)dibenzaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a precursor for the synthesis of bioactive compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2’-(Phenylphosphoryl)dibenzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde groups can form covalent bonds with nucleophilic sites on biomolecules, leading to the modulation of their activity. The phosphoryl group can also participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity. These interactions contribute to the compound’s biological and chemical effects.
Comparison with Similar Compounds
Benzaldehyde: A simpler aldehyde with a single benzene ring and an aldehyde group.
Dibenzalacetone: A compound with two benzaldehyde moieties connected by an acetone linker.
2,2’-(Ethyleneoxy)dibenzaldehyde: A compound with an ethyleneoxy linker between two benzaldehyde groups.
Comparison: 2,2’-(Phenylphosphoryl)dibenzaldehyde is unique due to the presence of the phosphoryl group, which imparts distinct chemical and physical properties compared to similar compounds. The phosphoryl group enhances the compound’s reactivity and potential for forming coordination complexes, making it valuable in various applications.
Properties
CAS No. |
65654-65-1 |
|---|---|
Molecular Formula |
C20H15O3P |
Molecular Weight |
334.3 g/mol |
IUPAC Name |
2-[(2-formylphenyl)-phenylphosphoryl]benzaldehyde |
InChI |
InChI=1S/C20H15O3P/c21-14-16-8-4-6-12-19(16)24(23,18-10-2-1-3-11-18)20-13-7-5-9-17(20)15-22/h1-15H |
InChI Key |
OUYGQBPDYWCDGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(C2=CC=CC=C2C=O)C3=CC=CC=C3C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















